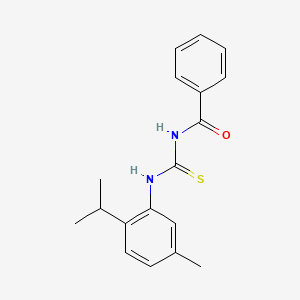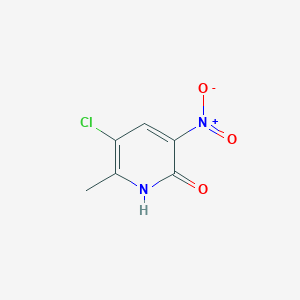
1-Benzoyl-3-(2-isopropyl-5-methylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzoyl-3-(2-isopropyl-5-methylphenyl)thiourea is an organosulfur compound belonging to the class of thioureas. These compounds are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. This particular compound is notable for its unique structural features, which include a benzoyl group and a substituted phenyl ring. Thioureas have garnered significant attention due to their diverse applications in various fields, including chemistry, biology, and industry .
准备方法
The synthesis of 1-Benzoyl-3-(2-isopropyl-5-methylphenyl)thiourea typically involves the reaction of benzoyl chloride with ammonium thiocyanate in the presence of a substituted aniline. The reaction is usually carried out in a solvent such as acetone under reflux conditions. The general reaction scheme is as follows:
Reaction of Benzoyl Chloride with Ammonium Thiocyanate: This step forms benzoyl isothiocyanate.
Reaction with Substituted Aniline: The benzoyl isothiocyanate then reacts with 2-isopropyl-5-methylphenylamine to form the desired thiourea derivative.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
1-Benzoyl-3-(2-isopropyl-5-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or phenyl rings.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Benzoyl-3-(2-isopropyl-5-methylphenyl)thiourea has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-Benzoyl-3-(2-isopropyl-5-methylphenyl)thiourea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with cellular receptors, leading to its observed pharmacological effects. The exact molecular pathways can vary depending on the specific application and target .
相似化合物的比较
1-Benzoyl-3-(2-isopropyl-5-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea: This compound has a hydroxyl group instead of an isopropyl group, which can affect its reactivity and biological activity.
1-Benzoyl-3-(2-chloro-5-methylphenyl)thiourea: The presence of a chloro group can significantly alter the compound’s chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C18H20N2OS |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
N-[(5-methyl-2-propan-2-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C18H20N2OS/c1-12(2)15-10-9-13(3)11-16(15)19-18(22)20-17(21)14-7-5-4-6-8-14/h4-12H,1-3H3,(H2,19,20,21,22) |
InChI 键 |
QCSHISPLAGMUTP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(C)C)NC(=S)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2,3-Dideoxy-3-(triaza-1,2-dien-2-ium-1-yl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14096613.png)
![4-Methoxy-5-[(Z)-methoxy[(2S,3R)-3-phenyloxiranyl]methylene]-2(5H)-furanone](/img/structure/B14096619.png)
![7-chloro-1-(3,4-dimethoxyphenyl)-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096621.png)

![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096633.png)

![5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096640.png)
![(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,7',8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6'-carbaldehyde](/img/structure/B14096646.png)
![N'-[(1Z)-1-(2-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14096649.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096656.png)
![2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol](/img/structure/B14096667.png)
![3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl 2-fluorobenzoate](/img/structure/B14096678.png)
![(2R,3R,4aS,5S,7S)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B14096686.png)
![ethyl (4-{3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperazin-1-yl)acetate](/img/structure/B14096693.png)
